molecular formula C17H17N3O4S B2772225 3,5-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-71-0

3,5-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B2772225
CAS RN: 851979-71-0
M. Wt: 359.4
InChI Key: ORKLOPQCUVIFQU-UHFFFAOYSA-N
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Description

Typically, a compound description would include its molecular formula, molar mass, and possibly its structure. It might also include information about its appearance (solid, liquid, color, etc.) and any notable physical properties .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the steps involved in the reaction .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including the types and numbers of atoms in the molecule, the arrangement of these atoms, and the types of bonds between them .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions required for these reactions and the products that are formed .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, and other relevant properties .

Scientific Research Applications

Antioxidant Activity

The structure of 3,5-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide suggests it could have antioxidant properties. Compounds with similar structural features, such as xanthone derivatives, have been shown to exhibit significant antioxidant activity . This activity is often assessed using assays like the DPPH radical scavenging activity test. The potential antioxidant application of this compound could be explored in the context of preventing oxidative stress-related diseases.

Anti-bacterial Properties

Given the presence of a benzothiazole moiety, the compound may possess antibacterial properties. Benzothiazole derivatives are known for their bioactivity, including anti-bacterial effects . Research could focus on the compound’s efficacy against various bacterial strains and its mechanism of action.

Anti-malarial and Anti-tuberculosis Potential

The structural complexity of the compound, particularly the presence of methoxy groups, suggests it might be effective against parasitic infections such as malaria and bacterial infections like tuberculosis . Further studies could aim to determine its potential as a therapeutic agent in these fields.

Synthesis of Heterocyclic Compounds

The compound could serve as a precursor in the synthesis of various heterocyclic compounds. Its structure contains functional groups that are amenable to further chemical reactions, potentially leading to the creation of new molecules with diverse biological activities .

Pharmacological Activity Enhancement

The methoxy and benzothiazole groups within the compound’s structure could be indicative of its role in enhancing the pharmacological activity of other compounds. For example, glycosylation of certain molecules has been shown to improve their characteristics, such as solubility and pharmacological activity . Research could explore how this compound might be used to modify other molecules to enhance their therapeutic effects.

Chemical Synthesis and Drug Development

The compound’s structure suggests it could be useful in chemical synthesis processes, particularly in the development of drugs with specific biological targets. Its potential applications in drug development could range from serving as a building block for complex molecules to acting as an intermediate in multi-step synthesis processes .

Siderophore-Mediated Drug Delivery

Given the compound’s structural similarity to other molecules that have shown potential use as siderophores (molecules that bind and transport iron), it could be investigated for its ability to facilitate drug delivery. This application would be particularly relevant in targeting bacterial infections that rely on iron acquisition from the host .

Mechanism of Action

If the compound has a biological activity, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, reactivity, and environmental impact .

Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound, modifications that could be made to improve its properties, or new methods for its synthesis .

properties

IUPAC Name

3,5-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-11-4-5-14-15(9-11)25-17(18-14)20-19-16(21)10-6-12(23-2)8-13(7-10)24-3/h4-9H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKLOPQCUVIFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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